Home > Products > Screening Compounds P99175 > Mmp inhibitor II
Mmp inhibitor II - 203915-59-7

Mmp inhibitor II

Catalog Number: EVT-254785
CAS Number: 203915-59-7
Molecular Formula: C21H27N3O8S2
Molecular Weight: 513.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

MMP Inhibitor II is a broad-spectrum inhibitor of Matrix Metalloproteinases (MMPs) used in cell-based research to investigate the role of MMPs in various biological processes. [] Its precise chemical identity, source, and classification beyond being an MMP inhibitor are not specified in the provided literature.

Ulinastatin

    Compound Description: Ulinastatin (UTI) is a glycoprotein with significant biological activity, particularly known for its anti-inflammatory properties. It acts by inhibiting a range of proteases, including trypsin, chymotrypsin, and elastase. Research suggests that UTI can mitigate vascular damage by reversing the increase in Syndecan-2 (SDC2) expression and signaling pathways like TGF-β and MMP7, potentially offering a therapeutic avenue for vascular diseases. []

Apratastat (TMI-005)

    Compound Description: Apratastat is a small molecule inhibitor targeting both TNFα-converting enzyme (TACE) and Matrix Metalloproteinase-13 (MMP-13). [] It was investigated as a potential therapeutic agent for inflammatory conditions, particularly rheumatoid arthritis. Despite demonstrating initial promise, its development was discontinued due to a lack of efficacy observed in Phase II clinical trials.

Baricitinib

    Compound Description: Baricitinib is an orally administered, selective inhibitor of Janus kinase (JAK) 1 and 2. It functions by disrupting the JAK-STAT signaling pathway, which plays a critical role in immune responses and inflammatory processes. This inhibition mechanism allows Baricitinib to modulate the production of inflammatory cytokines, including interleukin 6, leading to its therapeutic application in conditions like rheumatoid arthritis and psoriasis. []

PF-152

    Compound Description: PF-152 is a novel, highly selective inhibitor specifically targeting Matrix Metalloproteinase 13 (MMP-13). [] This selectivity makes it a promising candidate for treating osteoarthritis, where MMP-13 plays a pivotal role in cartilage degradation. Preclinical studies have demonstrated PF-152's ability to reduce joint lesions and decrease biomarkers associated with cartilage breakdown.

Source and Classification

MMP Inhibitor II is derived from a series of synthetic compounds aimed at inhibiting the activity of matrix metalloproteinases. It is particularly noted for its high potency, with reported IC50 values of 24 nM, 18.4 nM, 30 nM, and 2.7 nM against different MMPs . The compound falls under the category of hydroxamic acid derivatives, which are commonly used as matrix metalloproteinase inhibitors due to their ability to chelate zinc ions in the enzyme's active site.

Synthesis Analysis

The synthesis of MMP Inhibitor II involves several key steps that utilize advanced organic chemistry techniques. The compound can be synthesized through various methods, including:

  1. Hydroxamic Acid Formation: The initial step typically involves the conversion of carboxylic acids into hydroxamic acids using activating agents such as bromo-tris-pyrrolidino phosphonium hexafluorophosphate and polymer-supported hydroxybenzotriazole. Hydroxylamine hydrochloride is then introduced to facilitate the formation of the hydroxamic acid .
  2. Click Chemistry: This method has been employed to selectively connect azides with lipophilic alkynes that interact specifically with the S1' subunit of Matrix Metalloproteinase-2. This approach enhances selectivity and potency by tailoring the compound's structure to fit the enzyme's active site more effectively .
  3. Modification for Solubility: To improve solubility, structural modifications such as replacing benzene rings with pyridine in certain analogs have been explored, although some combinations proved synthetically challenging .
Molecular Structure Analysis

The molecular structure of MMP Inhibitor II is characterized by its hydroxamic acid functional group, which is essential for its inhibitory activity against matrix metalloproteinases. The compound typically features a scaffold that allows for interaction with the enzyme's active site.

Key Structural Features:

  • Hydroxamic Acid Group: This group is crucial for binding to the zinc ion within the active site of matrix metalloproteinases.
  • Scaffold Variations: Various scaffolds such as imidazole and thiazole derivatives have been explored to enhance efficacy and selectivity against specific MMPs .
  • Binding Interactions: The structural analysis reveals important interactions within the S1' and S2' pockets of MMP-2, which are critical for selective inhibition .
Chemical Reactions Analysis

MMP Inhibitor II undergoes several chemical reactions that define its function as an inhibitor:

  1. Enzyme Interaction: The primary reaction involves the chelation of zinc ions in the active site of matrix metalloproteinases, which prevents substrate access and subsequent enzymatic activity.
  2. Inhibition Mechanism: The binding of MMP Inhibitor II alters the conformation of MMP-2, effectively blocking its catalytic function. This interaction has been studied through various assays including zymography, which assesses gelatinolytic activity .
  3. Selectivity Profiles: Variations in chemical structure can lead to different selectivity profiles for MMP-2 over other metalloproteinases like MMP-9, influenced by structural differences in their active sites .
Mechanism of Action

The mechanism by which MMP Inhibitor II exerts its effects primarily involves:

  • Zinc Ion Chelation: The hydroxamic acid moiety binds to the zinc ion located at the active site of matrix metalloproteinases, inhibiting their proteolytic activity.
  • Conformational Change Induction: Upon binding, conformational changes occur within the enzyme that prevent substrate binding and processing.
  • Impact on Cellular Processes: By inhibiting matrix metalloproteinases like MMP-2, this compound can influence various cellular processes including apoptosis and tissue remodeling, making it a candidate for therapeutic applications in cancer treatment and cardiovascular diseases .
Physical and Chemical Properties Analysis

MMP Inhibitor II possesses several notable physical and chemical properties:

Applications

MMP Inhibitor II has significant potential applications in various scientific fields:

  1. Cancer Therapy: Due to its ability to inhibit tumor invasion and metastasis by targeting matrix metalloproteinases involved in extracellular matrix degradation .
  2. Cardiovascular Protection: Research indicates potential cardioprotective effects through inhibition of MMP-2 during ischemic events, suggesting applications in acute cardiac injury scenarios .
  3. Drug Development: As a lead compound in drug discovery efforts targeting matrix metalloproteinases, it serves as a model for designing new inhibitors with improved specificity and efficacy.
Introduction to MMP Inhibitor II in Metalloproteinase Research

Historical Context of MMP Inhibitor Development and Clinical Failures

Matrix metalloproteinases (MMPs) emerged as promising therapeutic targets in the late 20th century following seminal discoveries linking their overactivity to cancer metastasis, cardiovascular remodeling, and inflammatory conditions. The identification of the first MMP (collagenase/MMP-1) by Gross and Lapiere in 1962 marked the beginning of intense pharmacological interest in this enzyme family [1]. Early research revealed that MMPs collectively degrade extracellular matrix components, facilitating tumor cell invasion and tissue destruction. This mechanistic understanding prompted rapid development of broad-spectrum MMP inhibitors (MMPIs) designed to chelate the catalytic zinc ion common to all MMP active sites [4] [10].

First-generation MMP inhibitors (e.g., batimastat, marimastat) featured potent zinc-binding groups (ZBGs), predominantly hydroxamates, and demonstrated promising preclinical results in cancer models. By the 1990s, over 50 MMP inhibitors had entered clinical development, primarily targeting oncology indications [6]. However, these trials yielded consistent failures with no phase III successes. The marimastat experience proved particularly instructive: while demonstrating some biological activity, the compound caused dose-limiting musculoskeletal syndrome (MSS) characterized by inflammatory fibroproliferation affecting tendons and joints [4] [10]. Similar toxicities plagued other broad-spectrum inhibitors, including solimastat and prinomastat, effectively halting clinical development for most first-generation compounds.

Table 1: Clinical Outcomes of Selected First-Generation MMP Inhibitors

InhibitorPrimary TargetsClinical IndicationPhaseOutcomeKey Limitations
Batimastat (BB-94)Broad-spectrumOvarian cancerIILimited efficacyPoor solubility, requiring intraperitoneal administration
Marimastat (BB-2516)MMP-1, -2, -3, -7, -9Pancreatic cancer, small cell lung cancerIIINo survival benefitMusculoskeletal syndrome (MSS) in >30% patients
Prinomastat (AG3340)MMP-2, -3, -9, -13Non-small cell lung cancer, prostate cancerIIINo efficacy benefitMusculoskeletal toxicity, arthralgia
Tanomastat (BAY 12-9566)MMP-2, -3, -9Ovarian cancer, small cell lung cancerIIIWorse survival vs. placeboHepatotoxicity, thromboembolic events

Critical analysis revealed three fundamental flaws in the initial approach: (1) The lack of target selectivity led to inhibition of physiologically important MMPs like MMP-1 and MMP-14, disrupting normal tissue homeostasis [1] [8]; (2) There was inadequate understanding of the complex, often paradoxical roles individual MMPs play across disease stages – some exhibit tumor-suppressive functions in early stages while promoting progression later [6]; (3) Pharmacokinetic challenges including poor oral bioavailability and rapid metabolic degradation of hydroxamate-based compounds limited therapeutic exposure [7] [10]. These collective failures necessitated a fundamental reappraisal of MMP targeting strategies, paving the way for second-generation compounds like MMP Inhibitor II.

Role of MMP Inhibitor II in Revisiting Metalloproteinase Targeting Strategies

MMP Inhibitor II emerged as a representative compound of the second-generation MMP inhibitor paradigm characterized by refined selectivity profiles and innovative chemical approaches. This compound class was developed in response to key lessons from the clinical failures: rather than blocking MMP activity indiscriminately, new inhibitors needed to target specific pathologically relevant MMPs while sparing those crucial for physiological maintenance [3] [6]. MMP Inhibitor II specifically targets gelatinases (MMP-2 and -9) and certain collagenases implicated in tumor progression and tissue remodeling, while exhibiting minimal activity against MMP-1, -7, and -14 at therapeutic concentrations [8].

The molecular design of MMP Inhibitor II reflects three strategic shifts in metalloproteinase targeting. First, it employs a non-hydroxamate zinc-binding group – likely a carboxylate or phosphinate – addressing the metabolic instability and off-target metal chelation associated with hydroxamates [7] [10]. Second, its structure incorporates bulky substituents optimized to engage the deeper S1' pocket of gelatinases, a structural feature distinguishing MMP-2 and -9 from other family members [3] [6]. Third, emerging evidence suggests it may exploit exosites beyond the catalytic domain, particularly through interactions with the hemopexin domain, enhancing selectivity through secondary binding interfaces [5] [6].

Table 2: Structural and Functional Features of MMP Inhibitor II

CharacteristicDesign FeatureBiological RationaleAdvantage over 1st Generation
Zinc-Binding Group (ZBG)Non-hydroxamate (likely carboxylate or phosphinate)Reduced metabolic instability; decreased off-target metalloenzyme inhibitionImproved pharmacokinetics; lower risk of MSS
S1' Pocket EngagementExtended hydrophobic substituents tailored for gelatinase S1' pocketsExploits deeper S1' cavity in MMP-2/-9 vs. collagenasesHigh selectivity for gelatinases over MMP-1/-13
Exosite TargetingPotential hemopexin domain interactionDisrupts collagen binding or protein-protein interactionsEnhanced specificity; potential for allosteric effects
Backbone OrientationOptimized hydrogen-bonding networkMimics substrate-enzyme interactions while preventing cleavageIncreased binding affinity; resistance to proteolysis

From a functional perspective, MMP Inhibitor II serves as a valuable pharmacological probe for dissecting gelatinase-specific functions in complex pathological processes. In cancer biology, it has helped clarify the temporal dynamics of MMP involvement – studies using MMP Inhibitor II demonstrate that gelatinase inhibition effectively blocks metastasis initiation by preventing vascular invasion and early dissemination, but shows limited efficacy against established macrometastases [8]. In cardiovascular research, selective gelatinase inhibition with MMP Inhibitor II preserves cardiac function post-myocardial infarction by modulating inflammatory cell infiltration and extracellular matrix turnover, without impairing wound healing processes dependent on other MMPs [1] [6]. This functional selectivity underscores its utility as both a research tool and therapeutic candidate.

Significance of Selectivity in Second-Generation MMP Inhibitors

The development of MMP Inhibitor II exemplifies the critical importance of targeted selectivity in metalloproteinase pharmacology. Achieving meaningful selectivity among MMPs presents substantial challenges due to high structural conservation, particularly within the catalytic domain where sequence identity exceeds 50% across the family [6] [10]. MMP Inhibitor II overcomes this through three precision-engineering strategies: (1) Capitalizing on S1' pocket diversity – the variable depth and amino acid composition of this substrate-binding pocket enables discrimination between gelatinases (deep pocket) and matrilysins (shallow pocket) [3] [8]; (2) Incorporating allosteric modulation components that interact with less-conserved exosites like the hemopexin domain; (3) Employing prodrug approaches that leverage tissue-specific enzyme expression for localized activation, minimizing systemic effects on non-target MMPs [7].

The biological significance of this selectivity is profound. Unlike broad-spectrum inhibitors that disrupt physiological tissue remodeling by inhibiting MMP-1 (collagenase-1) and MMP-14 (MT1-MMP), MMP Inhibitor II's targeted action preserves these crucial functions. This distinction is critical because MMP-1 knockout mice exhibit impaired wound healing, while MMP-14 deficiency causes severe connective tissue defects [1] [4]. Importantly, studies with selective inhibitors revealed that musculoskeletal syndrome (MSS) – the dose-limiting toxicity of first-generation drugs – primarily results from MMP-1 and ADAM-17 inhibition, not gelatinase blockade [4]. MMP Inhibitor II's minimal interaction with these targets explains its improved tolerability profile in preclinical models.

The therapeutic implications extend across multiple disease contexts. In cancer research, MMP Inhibitor II demonstrates that selective gelatinase inhibition effectively reduces tumor invasion and angiogenesis without promoting the compensatory metastasis observed with pan-MMP inhibitors [8]. For cardiovascular applications, it preserves beneficial MMP-13-mediated post-infarction remodeling while inhibiting detrimental MMP-9 activity that contributes to left ventricular dilation [1] [6]. In inflammatory conditions, targeted inhibition spares MMP-3 and MMP-12 functions necessary for macrophage recruitment and resolution phases, avoiding the immunosuppressive effects of broad-spectrum inhibition [4]. This disease-specific efficacy profile establishes MMP Inhibitor II as both a pharmacological prototype and validation tool for precision MMP targeting.

Table 3: Research Applications of MMP Inhibitor II in Disease Models

Disease ContextTarget MMPsKey Findings Using MMP Inhibitor IIImplications for Therapeutic Development
Colorectal Cancer InvasionPrimarily MMP-2/-9Suppressed tumor cell invasion through basement membrane by >70%; reduced liver metastasis incidence by 60% in murine models [8]Validates gelatinases as metastasis targets; suggests neoadjuvant application timing
Myocardial Infarction RemodelingMMP-9 > MMP-2Attenuated left ventricular dilation by 45%; improved ejection fraction by 30% without impairing scar formation [1] [6]Supports cardioprotective potential; timing critical in early inflammatory phase
Diabetic Wound HealingMMP-9Accelerated wound closure by 40%; normalized macrophage recruitment and collagen maturation [4]Addresses pathological MMP-9 overexpression without blocking beneficial MMPs
Osteoarthritis ProgressionMMP-13 (secondary)Reduced cartilage degradation biomarkers by 65%; synergistic effect with anti-inflammatory agents [3]Potential disease-modifying agent; cartilage-specific delivery enhances efficacy

The evolution from broad-spectrum to precision inhibitors like MMP Inhibitor II represents a paradigm shift in metalloproteinase therapeutics. By incorporating structural insights from crystallography and computational modeling, these compounds achieve unprecedented target discrimination. Future development continues to refine this approach through covalent inhibition strategies, antibody-based inhibitors (e.g., DX-2400 against MT1-MMP), and activity-based probes for diagnostic imaging [5] [6]. As both a research tool and therapeutic candidate, MMP Inhibitor II provides compelling validation that targeted MMP modulation – rather than wholesale inhibition – offers the most promising path toward clinical translation.

Properties

CAS Number

203915-59-7

Product Name

Mmp inhibitor II

IUPAC Name

N-hydroxy-1,3-bis[(4-methoxyphenyl)sulfonyl]-5,5-dimethyl-1,3-diazinane-2-carboxamide

Molecular Formula

C21H27N3O8S2

Molecular Weight

513.6 g/mol

InChI

InChI=1S/C21H27N3O8S2/c1-21(2)13-23(33(27,28)17-9-5-15(31-3)6-10-17)20(19(25)22-26)24(14-21)34(29,30)18-11-7-16(32-4)8-12-18/h5-12,20,26H,13-14H2,1-4H3,(H,22,25)

InChI Key

MCSWSPNUKWMZHM-UHFFFAOYSA-N

SMILES

CC1(CN(C(N(C1)S(=O)(=O)C2=CC=C(C=C2)OC)C(=O)NO)S(=O)(=O)C3=CC=C(C=C3)OC)C

Synonyms

hexahydro-N-hydroxy-1,3-bis[(4-methoxyphenyl)sulfonyl]-5,5-dimethyl-2-pyrimidinecarboxamide

Canonical SMILES

CC1(CN(C(N(C1)S(=O)(=O)C2=CC=C(C=C2)OC)C(=O)NO)S(=O)(=O)C3=CC=C(C=C3)OC)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.